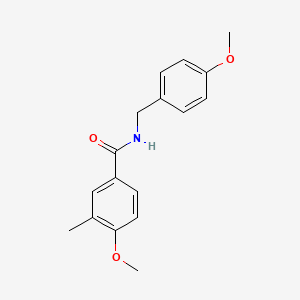

4-methoxy-N-(4-methoxybenzyl)-3-methylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves specific reactions, such as the acylation reaction of aminophenol and benzoylchloride in a suitable solvent like THF, characterized by techniques including ^1H NMR, ^13C NMR, and elemental analysis (Karabulut et al., 2014). Another method introduced a new protecting group for carboxylic acids, demonstrating the synthesis of esters followed by hydrolysis under specific conditions, showcasing functional group tolerance (Yoo et al., 1990).

Molecular Structure Analysis

The molecular structure of similar benzamide derivatives has been elucidated through techniques like single crystal X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on the molecular geometry, particularly on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives include oxidative debenzylation, where specific esters were hydrolyzed in good yield, indicating compatibility with various functional groups (Yoo et al., 1990). Another study focused on the synthesis of triazole derivatives through acid-catalyzed reactions, providing insights into the reactivity and potential chemical transformations of benzamide compounds (Alotaibi et al., 2018).

Physical Properties Analysis

The crystalline structure and physical properties of benzamide derivatives have been explored, revealing how intermolecular hydrogen bonding and crystal packing influence the compound's stability and physical form. Studies demonstrate the significant effect of such interactions on the conformation and physical state of the compounds (Karabulut et al., 2014).

Chemical Properties Analysis

Chemical properties of benzamide derivatives, such as their reactivity towards specific reagents and conditions, have been detailed in the literature. For example, the protective group chemistry of benzamides shows selectivity in deprotection reactions, indicating the nuanced chemical behavior that can be exploited in synthetic strategies (Horita et al., 1986).

Applications De Recherche Scientifique

Photocatalytic Oxidation

Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes has been studied for their potential applications in organic synthesis. This reaction proceeds at high conversion and selectivity on a titanium dioxide (TiO2) photocatalyst under an oxygen atmosphere and is facilitated by both UV-light and visible light irradiation. The process involves the formation of a surface complex on the TiO2 surface, which plays a crucial role in the selective photocatalytic oxidation mechanism (Higashimoto et al., 2009).

Deprotection Strategies in Organic Synthesis

The deprotection of 4-methoxybenzyl (MPM) protecting groups for hydroxy functions using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in specific conditions has been documented. This method allows for the selective removal of MPM groups without affecting several other protecting and functional groups, demonstrating its utility in synthetic organic chemistry (Horita et al., 1986).

Anticonvulsant Activity

Research into benzamide derivatives, including those with structures similar to 4-methoxy-N-(4-methoxybenzyl)-3-methylbenzamide, has revealed anticonvulsant properties. Specifically, a study found that certain 4-aminobenzamides exhibited significant anticonvulsant effects in mice models, suggesting the potential for these compounds in the development of new antiepileptic drugs (Clark et al., 1984).

Antibacterial Properties

The synthesis and characterization of derivatives of 3-methoxybenzamide, a structurally related compound, have led to potent antistaphylococcal compounds with improved pharmaceutical properties. This highlights the potential application of such compounds in creating effective antibacterial agents (Haydon et al., 2010).

Cell Division Protein FtsZ Inhibition

A study on the lethal effect of 3-methoxybenzamide, another related compound, demonstrated its ability to inhibit the cell division protein FtsZ in Bacillus subtilis. This inhibition leads to filamentation and eventually lysis of cells, suggesting the importance of benzamide derivatives in studying bacterial cell division and potential antibiotic development (Ohashi et al., 1999).

Propriétés

IUPAC Name |

4-methoxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12-10-14(6-9-16(12)21-3)17(19)18-11-13-4-7-15(20-2)8-5-13/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZSJUMNXNIFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4630838.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4630839.png)

![N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4630844.png)

![3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4630852.png)

![N-(sec-butyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630860.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4630864.png)

![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630865.png)

![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4630890.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)

![ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)